molecular formula C17H16N2O B544048 SU4312 CAS No. 5812-07-7

SU4312

Número de catálogo: B544048
Número CAS: 5812-07-7
Peso molecular: 264.32 g/mol
Clave InChI: UAKWLVYMKBWHMX-PTNGSMBKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SU4312, originally designed as a multi-target tyrosine kinase inhibitor, primarily inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor (PDGFR) to suppress tumor angiogenesis . Recent studies highlight its novel role in glioma therapy by targeting the Hippo pathway effector YAP (Yes-associated protein), thereby reducing tumor proliferation, invasion, and migration . Notably, this compound crosses the blood-brain barrier (BBB), making it effective against gliomas . Additionally, it enhances temozolomide (TMZ) efficacy by increasing DNA damage and modulating the tumor immune microenvironment via the YAP-CCL2 axis .

Propiedades

IUPAC Name

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKWLVYMKBWHMX-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5812-07-7
Record name 3-(4-Dimethylamino-benzylidenyl)-2-indolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005812077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC86429
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SU 4312
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Knoevenagel Condensation

The reaction proceeds under mild basic conditions, typically using piperidine or ammonium acetate as a catalyst in ethanol or toluene. Oxindole, acting as the active methylene compound, undergoes nucleophilic attack on the aromatic aldehyde, forming an α,β-unsaturated ketone (benzylidenyl intermediate). The reaction mixture is refluxed (~78°C for ethanol) for 4–6 hours, followed by cooling to precipitate the product.

Reaction Scheme :

Oxindole+3-(methylcarbamoyl)benzaldehydebase, refluxThis compound+H2O\text{Oxindole} + \text{3-(methylcarbamoyl)benzaldehyde} \xrightarrow{\text{base, reflux}} \text{this compound} + \text{H}_2\text{O}

Purification and Characterization

The crude product is isolated via filtration and purified through recrystallization using ethanol/water or dichloromethane/hexane solvent systems. Structural confirmation employs spectroscopic techniques:

  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of indolin-2-one) and ~1650 cm⁻¹ (amide C=O).

  • ¹H NMR : Characteristic singlet for the methylcarbamoyl group (~2.8 ppm) and aromatic protons (~7.2–7.8 ppm).

  • Mass spectrometry : Molecular ion peak at m/z 307.1 (C₁₈H₁₅N₂O₃).

Optimization of Reaction Conditions

Solvent and Catalytic System

Ethanol is preferred for its ability to dissolve both oxindole and aromatic aldehydes while facilitating easy precipitation of the product. Alternative solvents like toluene require higher reflux temperatures (~110°C) but may improve yields for electron-deficient aldehydes. Piperidine (5–10 mol%) outperforms other bases in minimizing side reactions, such as aldol condensation.

Substrate Stoichiometry

A 1:1 molar ratio of oxindole to aldehyde ensures complete conversion, as excess aldehyde promotes dimerization. Studies report near-quantitative conversion under optimized conditions, though isolated yields are rarely disclosed in literature.

Comparative Analysis of Synthetic Approaches

While the Knoevenagel method dominates this compound synthesis, alternative pathways have been explored:

Palladium-Mediated Hydrogenation

Some 3-substituted indolin-2-ones require post-condensation hydrogenation to saturate double bonds. However, this compound retains the benzylidenyl group’s conjugated double bond, rendering this step unnecessary.

Solid-Phase Synthesis

Recent advances in combinatorial chemistry propose solid-phase routes for indolin-2-one derivatives, though this compound-specific protocols remain unreported.

Scalability and Industrial Relevance

The Knoevenagel method’s simplicity and low-cost reagents make it scalable for bulk production. Key considerations include:

  • Cost efficiency : Ethanol and piperidine are economically viable for large-scale reactions.

  • Environmental impact : Ethanol’s low toxicity and biodegradability align with green chemistry principles.

Challenges and Limitations

Byproduct Formation

Competing aldol condensation or Michael addition may occur with electron-rich aldehydes, necessitating precise stoichiometric control.

Purification Difficulties

The product’s low solubility in polar solvents complicates recrystallization, often requiring mixed-solvent systems.

Recent Advances in this compound Analog Synthesis

Structural analogs of this compound, such as triazine derivatives, employ similar condensation strategies but incorporate heterocyclic amines for enhanced bioactivity. For example:

Triazine analog synthesis :

  • Knoevenagel condensation of 1,2,4-triazin-3-amine with substituted aldehydes.

  • Sodium borohydride reduction to stabilize Schiff bases.

Table 1: Summary of this compound Synthesis Conditions

ParameterDetails
Reactants Oxindole, 3-(methylcarbamoyl)benzaldehyde
Catalyst Piperidine (5–10 mol%)
Solvent Ethanol
Temperature Reflux (~78°C)
Reaction Time 4–6 hours
Purification Recrystallization (ethanol/water or DCM/hexane)
Characterization IR, ¹H NMR, ¹³C NMR, Mass spectrometry

Análisis De Reacciones Químicas

Biochemical Interactions with Kinases

SU4312 primarily inhibits receptor tyrosine kinases (RTKs) through competitive and non-competitive mechanisms:

VEGFR-2 and PDGFR Inhibition

  • Mechanism : Competes with ATP for binding to kinase domains .
  • IC₅₀ Values :
    TargetIC₅₀ (μM)Source
    VEGFR-20.8
    PDGFR19.4
    FLK-15.2
  • Structural Basis : Molecular docking studies reveal interactions with the haem group in kinase active sites .

Non-Kinase Targets

  • Neuronal Nitric Oxide Synthase (nNOS) :
    • Non-competitive inhibition with IC₅₀ = 19.0 μM .
    • Minimal effects on endothelial (eNOS) or inducible (iNOS) isoforms .

Reactivity in Neuroprotection

This compound mitigates neurotoxicity by disrupting reactive oxygen species (ROS)-mediated pathways:

  • MPP⁺-Induced Apoptosis :
    • Blocks caspase-3 activation and mitochondrial depolarization in dopaminergic neurons .
    • Reduces peroxynitrite (ONOO⁻) formation by 62% at 20 μM .
  • Zebrafish Model :
    • Preserves tyrosine hydroxylase expression (↓40% loss) and motor function .

Synergistic Reactions with Chemotherapeutics

This compound enhances efficacy of temozolomide (TMZ) in glioma treatment:

  • In Vitro :
    • Combined use reduces U251 cell viability by 84% vs. 58% (this compound alone) .
    • Inhibits YAP/CCL2 axis, reducing M2 macrophage polarization .
  • In Vivo :
    • Tumor volume ↓52% in xenograft models (this compound + TMZ) .

Reaction Stability and Conditions

  • Solubility : Stable in DMSO (≥10 mM stock solutions) .
  • Thermal Stability : Decomposes above 200°C; store at -20°C under desiccation .
  • Hazardous Byproducts : Forms carbon/nitrogen oxides under combustion .

Contrast with Analogues

CompoundKey Reaction DifferencesSource
PTK787/ZK222584No neuroprotection; lacks nNOS inhibition
SunitinibBroader RTK inhibition; higher cytotoxicity

Unresolved Reaction Pathways

  • YAP Transcriptional Regulation : Mechanism of this compound-induced YAP downregulation remains unclear .
  • Blood-Brain Barrier Penetration : Pharmacokinetics require further validation in primates .

Data synthesized from peer-reviewed studies (2013–2025) using standardized assay protocols.

Aplicaciones Científicas De Investigación

Cancer Research

SU4312 has been extensively studied for its anti-cancer properties:

  • Inhibition of Tumor Angiogenesis : this compound effectively blocks VEGF signaling, which is essential for angiogenesis in tumors. It has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including multiple myeloma and leukemia cells, in vitro .
  • Glioma Treatment : Recent studies indicate that this compound inhibits glioma cell proliferation by down-regulating yes-associated protein (YAP), a key regulator in cancer progression. The compound has shown a synergistic effect when combined with temozolomide, enhancing anti-tumor immunity and reducing tumor-associated macrophages .
Cancer Type IC50 Value Mechanism
Glioma (U251)22.63 μMInhibition of YAP and CCL2 secretion
Multiple MyelomaVariesDirect inhibition of cell proliferation
LeukemiaVariesDirect inhibition of cell proliferation

Neuroprotection

Emerging research highlights this compound's potential in treating neurodegenerative disorders:

  • Protection Against Neurotoxicity : Studies have shown that this compound protects neurons from 1-methyl-4-phenylpyridinium ion (MPP+)-induced neurotoxicity by selectively inhibiting nNOS. This action helps prevent neuronal apoptosis and supports dopaminergic neuron survival .
  • Alzheimer's and Parkinson's Diseases : this compound's ability to penetrate the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases. It has demonstrated efficacy in reducing Aβ plaque-induced vessel formation in animal models .
Neurodegenerative Disorder Mechanism of Action Key Findings
Parkinson's DiseaseInhibition of nNOSPrevents MPP+-induced neuronal apoptosis
Alzheimer's DiseaseInhibition of angiogenesisReduces Aβ plaque-induced vessel formation

Pharmacological Studies

Research on this compound extends into pharmacology, where it is evaluated for its pharmacokinetic properties:

  • Solubility : this compound is soluble in dimethyl sulfoxide (DMSO), which is advantageous for laboratory studies.
  • Bioavailability : Its ability to cross the blood-brain barrier enhances its potential therapeutic applications in central nervous system disorders .

Case Study 1: Neuroprotection in Zebrafish Models

A study assessed the neuroprotective effects of this compound using MPTP-treated zebrafish. Results indicated that this compound significantly reduced the loss of dopaminergic neurons and improved swimming behavior, suggesting its potential for treating Parkinson’s disease .

Case Study 2: Glioma Cell Line Inhibition

Another investigation focused on the effects of this compound on various glioma cell lines. The compound inhibited cell viability in a dose-dependent manner, with IC50 values ranging from 22.63 μM to 127.1 μM across different lines, indicating its specificity toward tumor cells over normal astrocytes .

Mecanismo De Acción

SU 4312 ejerce sus efectos inhibiendo selectivamente las tirosina quinasas VEGFR y PDGFR. Esta inhibición evita la fosforilación de estos receptores, bloqueando así las vías de señalización descendentes implicadas en la angiogénesis y la proliferación celular. Además, SU 4312 inhibe la óxido nítrico sintasa neuronal, proporcionando neuroprotección contra la neurotoxicidad mediada por óxido nítrico .

Comparación Con Compuestos Similares

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

(Z)-SU4312 and (E)-SU4312

SU4312 exists as a racemic mixture of (Z)- and (E)-isomers, each with distinct kinase inhibition profiles:

  • (Z)-SU4312: Inhibits PDGFR and FLK-1 (VEGFR-2) with IC₅₀ values of 0.2–10 μM . It also exhibits neuroprotective effects via selective inhibition of neuronal nitric oxide synthase (nNOS, IC₅₀ = 19.0 μM) and monoamine oxidase-B (MAO-B, IC₅₀ = 0.2 μM) .
  • (E)-SU4312 : Broadly inhibits PDGFR, FLK-1, EGFR, HER-2, and IGF-1R, but lacks neuroprotective activity .

Key Difference : (Z)-SU4312 uniquely combines anti-angiogenic and neuroprotective properties, unlike its (E)-isomer or other VEGFR inhibitors.

Sunitinib
  • Targets : VEGFR-2, PDGFR, c-KIT .
  • IC₅₀ : 10–100 nM for VEGFR-2, lower than this compound (0.2–10 μM) .
  • Clinical Use: Approved for renal cell carcinoma and gastrointestinal stromal tumors.

Functional Analogues

Semaxanib (SU5416)
  • Target : VEGFR-2 .
  • IC₅₀ : 1–10 nM, more potent than this compound .
PTK787/ZK222584
  • Target : VEGFR-2 .
  • Neuroprotection: Unlike this compound, PTK787 fails to protect against MPP⁺-induced neurotoxicity, highlighting this compound’s unique nNOS/MAO-B inhibition .

Mechanistic and Efficacy Comparisons

Anti-Glioma Activity

Compound IC₅₀ (Glioma Cells) YAP Inhibition TMZ Synergy (CI <sup>†</sup>) Immune Modulation
This compound 22.6–127.1 μM Yes CI = 0.3–0.8 Reduces M2 TAMs
Sunitinib 10–50 nM No No data No
Semaxanib 1–10 nM No No data No

<sup>†</sup>CI (Combination Index): CI < 1 indicates synergy.

  • This compound Synergy with TMZ : In U251 and GBM1 cells, this compound (20 μM) + TMZ (300 μM) reduces EdU<sup>+</sup> cells by 60–70% and colony formation by 58–59% . This is mediated by enhanced DNA damage (p-H2AX expression) and YAP downregulation .

Neuroprotective Effects

Compound MAO-B Inhibition (IC₅₀) nNOS Inhibition (IC₅₀) In Vivo Neuroprotection
(Z)-SU4312 0.2 μM 19.0 μM Yes (MPTP model)
Selegiline 0.01 μM No Yes
PTK787 No No No
  • This compound in Parkinson’s Disease : Reduces dopaminergic neuron loss in MPTP-treated zebrafish and mice via PI3K/Akt activation and MEF2D upregulation .

Actividad Biológica

SU4312, a potent and selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2), was initially developed as an anti-cancer agent. However, recent studies have expanded its potential applications, particularly in neuroprotection and the treatment of neurodegenerative disorders. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for future research.

1.1 Inhibition of VEGFR-2 and PDGFR

This compound primarily functions as a tyrosine kinase inhibitor targeting VEGFR-2 and platelet-derived growth factor receptor (PDGFR). The compound competes with ATP for binding to these receptors, effectively blocking VEGF signaling pathways crucial for angiogenesis. The IC50 values for this compound are approximately 0.8 μM for VEGFR-2 and 19.4 μM for PDGFR .

1.2 Neuroprotective Properties

Recent research has highlighted the neuroprotective effects of this compound against neurotoxicity induced by 1-methyl-4-phenylpyridinium ion (MPP+). This compound has been shown to selectively inhibit neuronal nitric oxide synthase (nNOS), leading to decreased production of nitric oxide (NO), which is implicated in neuronal apoptosis. The compound exhibited a non-competitive inhibition profile with an IC50 value of 19.0 μM against nNOS .

2. Experimental Findings

2.1 In Vitro Studies

In vitro studies using primary cerebellar granule neurons demonstrated that this compound significantly prevented MPP+-induced neuronal apoptosis. The compound reduced the expression of mRNA for tyrosine hydroxylase, a marker for dopaminergic neurons, indicating its protective role in maintaining neuronal integrity .

Table 1: Summary of In Vitro Findings on this compound's Neuroprotective Effects

Study FocusResult
Neuronal ApoptosisPrevented by this compound in MPP+-treated neurons
Tyrosine Hydroxylase ExpressionReduced expression in treated neurons
NOS ActivityNon-competitive inhibition with IC50 = 19.0 μM

2.2 In Vivo Studies

In vivo experiments using MPTP-treated zebrafish models further corroborated the neuroprotective effects of this compound. The treatment led to a significant reduction in the loss of dopaminergic neurons and improved behavioral outcomes compared to controls .

3. Case Studies

3.1 Glioma Progression Inhibition

A study published in J. Clin. Med. reported that this compound not only inhibits tumor angiogenesis but also represses glioma progression by downregulating Yes-associated protein (YAP) signaling pathways. This study involved treating glioma-bearing mice with this compound in combination with temozolomide (TMZ), resulting in enhanced anti-tumor effects compared to either treatment alone .

3.2 Neurodegenerative Disorder Potential

The ability of this compound to penetrate the blood-brain barrier in animal models suggests its potential application in treating neurodegenerative diseases such as Parkinson's disease, where NO-mediated neurotoxicity is a concern .

4. Conclusions and Future Directions

This compound demonstrates significant biological activity beyond its initial design as an anti-cancer agent, particularly through its neuroprotective properties and inhibition of key signaling pathways involved in tumor progression and neuronal death. The compound's selective inhibition of nNOS presents a promising avenue for developing treatments for neurodegenerative disorders.

Future research should focus on clinical trials to evaluate the efficacy and safety of this compound in humans, particularly regarding its potential benefits in neurological contexts alongside its established applications in oncology.

Q & A

Q. What are the primary molecular mechanisms of SU4312 in preclinical models?

this compound exhibits dual inhibitory activity:

  • VEGFR-2 inhibition : Originally designed as a selective VEGFR-2 tyrosine kinase inhibitor (IC50 = 0.8–5.2 µM), it suppresses tumor angiogenesis and proliferation .
  • nNOS inhibition : It non-competitively inhibits neuronal nitric oxide synthase (nNOS; IC50 = 19.0 µM), disrupting NO-mediated neurotoxicity in Parkinson’s disease (PD) models . Methodological Insight: Use kinase activity assays and NO production measurements to validate target engagement.

Q. Which in vitro and in vivo models are most relevant for studying this compound’s neuroprotective effects?

  • In vitro : MPP<sup>+</sup>-treated cerebellar granule neurons (CGNs) and dopaminergic cell lines (SH-SY5Y, PC12) assess apoptosis and viability via MTT/LDH assays .
  • In vivo : MPTP-treated zebrafish models evaluate dopamine neuron loss, tyrosine hydroxylase expression, and behavioral outcomes (e.g., swimming behavior) . Note: Include PTK787/ZK222584 (a VEGFR-2-specific inhibitor) as a negative control to isolate nNOS-dependent effects .

Q. What are the key findings supporting this compound’s neuroprotection against MPP<sup>+</sup>-induced toxicity?

  • This compound (10–30 µM) prevents MPP<sup>+</sup>-induced apoptosis in CGNs and reduces dopaminergic neuron loss in zebrafish .
  • It suppresses intracellular NO elevation by directly binding to nNOS’s heme domain, disrupting dimerization and electron transfer . Data Highlight: this compound’s effects are independent of VEGFR-2 inhibition, as shown by PTK787’s lack of neuroprotection .

Advanced Research Questions

Q. How can researchers reconcile this compound’s dual roles in angiogenesis inhibition and neuroprotection?

  • Contradiction : While this compound inhibits VEGFR-2 (anti-angiogenic), its neuroprotection stems from nNOS inhibition, not VEGFR-2 blockade .
  • Resolution : Use isoform-specific inhibitors (e.g., PTK787 for VEGFR-2) and genetic knockdown (e.g., nNOS siRNA) to decouple mechanisms . Experimental Design: Co-administer this compound with VEGF to confirm VEGFR-2 pathway irrelevance in neuroprotection .

Q. What experimental design considerations are critical for studying this compound’s isomer-specific activity?

  • Isomer dynamics : this compound exists as cis- and trans-isomers in solution, with cis-SU4312 showing stronger nNOS binding (docking score = -38.98 vs. -31.25) .
  • Controls : Use HPLC to monitor isomer ratios in vitro and in vivo (e.g., brain tissue post-injection) . Methodology: Employ chiral chromatography and molecular docking simulations to correlate isomer activity with target binding .

Q. What pharmacokinetic challenges arise when testing this compound in neurodegenerative models?

  • Brain penetration : this compound rapidly enters the brain (detected at 15 min post-i.p. injection) but has a short half-life (<60 min), requiring timed dosing .
  • Dosage optimization : Balance efficacy (10–30 µM in vitro) with solubility limits (30 mg/mL in DMSO) . Strategy: Use sustained-release formulations or prodrugs to prolong brain exposure .

Methodological Best Practices

Q. How should researchers validate this compound’s selectivity for nNOS over other isoforms?

  • Assay : Compare this compound’s IC50 against purified nNOS, iNOS, and eNOS isoforms using NADPH oxidation or citrulline formation assays .
  • Controls : Include 7-nitroindazole (nNOS-specific inhibitor) and 1400W (iNOS inhibitor) to confirm isoform specificity .

Q. What techniques are essential for analyzing this compound’s effects on NO signaling?

  • NO quantification : Use DAF-FM diacetate probes in live cells to measure intracellular NO levels post-MPP<sup>+</sup> challenge .
  • Molecular docking : Simulate this compound’s interaction with nNOS’s heme domain (PDB: 3NLV) to predict binding affinity and mechanism .

Data Interpretation Challenges

Q. How can conflicting data on this compound’s MAO-B inhibition be resolved?

  • Contradiction : Early studies suggested MAO-B inhibition, but later MAO-Glo™ assays showed no direct activity .
  • Approach : Re-evaluate this compound’s off-target effects using kinome-wide profiling and transcriptomics to identify secondary targets .

Q. What statistical methods are recommended for analyzing this compound’s dose-response effects?

  • Use one-way ANOVA with Dunnett’s test for multiple comparisons against controls (e.g., MPP<sup>+</sup>-only groups) .
  • Report means ± SEM and confirm normality before applying parametric tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SU4312
Reactant of Route 2
Reactant of Route 2
SU4312

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.